REACTION_CXSMILES
|
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.O.[C:12](=O)([O-])[O-].[Na+].[Na+].CI>O.C(O)C>[N+:8]([C:5]1[CH:4]=[N:3][C:2]([S:1][CH3:12])=[CH:7][CH:6]=1)([O-:10])=[O:9] |f:1.2.3.4,6.7|
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
SC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
Sodium carbonate monohydrate
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
water ethanol
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water and ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |